Arg-Gly-Glu

説明

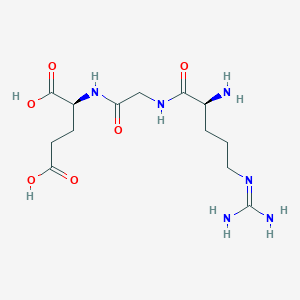

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N6O6/c14-7(2-1-5-17-13(15)16)11(23)18-6-9(20)19-8(12(24)25)3-4-10(21)22/h7-8H,1-6,14H2,(H,18,23)(H,19,20)(H,21,22)(H,24,25)(H4,15,16,17)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFHLLPVPSMEOG-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705766 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20274-91-3 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure and Conformation of Arg Gly Glu and Its Derivatives

Conformational Analysis and Structural Dynamics

The three-dimensional shape and flexibility of the Arg-Gly-Glu sequence are pivotal to its biological and chemical activities. Both computational and experimental methods are employed to elucidate its preferred conformations and dynamic behavior.

Computational methods, particularly molecular dynamics (MD) and molecular mechanics (MM) simulations, are powerful tools for investigating the conformational landscape of peptides like this compound. tubitak.gov.tr These simulations allow for the exploration of the peptide's flexibility and the identification of stable, low-energy structures. tubitak.gov.tr

Studies using these techniques have revealed that the this compound sequence has an intrinsic preference for folded conformations. researchgate.net Computer modeling of peptides containing the RGE sequence, such as those derived from human bone sialoprotein, has suggested that the tripeptide can adopt a β-turn structure. nih.gov This turn conformation is thought to be significant for molecular recognition by increasing the exposure of the tripeptide. nih.gov The stability of such folded structures can be evaluated using metrics like the radius of gyration (Rg) and by analyzing long-range interaction distances over the course of MD simulations. researchgate.net The molecular mechanics force field (MMFF) method is another computational approach used to search for conformational preferences and determine the most stable optimized structure of tripeptides. researchgate.net The flexibility conferred by the glycine (B1666218) residue is a key factor in these conformational possibilities. ui.ac.id

| Computational Method | Key Findings/Applications for RGE and related peptides | Source |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Reveals conformational flexibility and preference for folded structures. researchgate.net Used to study the opening motion of ligand-binding cores containing Arg and Glu residues. uah.es | researchgate.netuah.es |

| Molecular Mechanics (MM) | Used to compute conformational energies and identify minimum energy states of peptides containing Glu, Gly, and Arg. tubitak.gov.tr | tubitak.gov.tr |

| Computer Modeling | Suggests the formation of a β-turn encompassing the RGE sequence in certain protein contexts. nih.gov | nih.gov |

| Molecular Mechanics Force Field (MMFF) | Determines the most stable optimized structures of tripeptides. researchgate.net | researchgate.net |

Experimental techniques provide physical evidence to validate and refine computational models of peptide structure. For this compound and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterization in solution, mimicking physiological conditions. uzh.ch

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful. mdpi.com NOESY detects protons that are close in space (typically <5 Å), providing distance constraints that are used to calculate the three-dimensional structure. mdpi.comacs.org For instance, medium- and long-range NOEs can provide definitive evidence for specific turn structures. nih.gov Another NMR technique involves measuring the rate of hydrogen-deuterium (H-D) exchange of amide (NH) protons. Protons involved in intramolecular hydrogen bonds are shielded from the solvent and exchange more slowly, and a relatively long half-life for exchange is evidence of such bonding. acs.org

Circular Dichroism (CD) spectroscopy is also used to assess the secondary structure of peptides. CD results can indicate the presence of ordered structures like β-turns and α-helices and can be used to monitor conformational changes, such as those occurring during thermal unfolding. nih.gov While X-ray crystallography provides atomic-resolution structures of molecules in a crystalline state, obtaining suitable crystals of short, flexible peptides can be challenging. nih.govnih.gov However, when successful, it yields precise structural data. mdpi.com

| Technique | Information Obtained | Example Application | Source |

|---|---|---|---|

| NMR Spectroscopy (NOESY/ROESY) | Provides inter-proton distance constraints to determine 3D structure in solution. mdpi.com | Identification of a β-turn in an Arg-Ala-Gly-Glu derivative. acs.org | mdpi.comacs.org |

| NMR (H-D Exchange) | Identifies amide protons involved in intramolecular hydrogen bonds. acs.org | Evidence for hydrogen bonding of Arg and Glu NH protons in a protected tetrapeptide. acs.org | acs.org |

| Circular Dichroism (CD) | Assesses secondary structure content and thermal stability. nih.gov | Investigating the destabilizing effect of a Gly-Ser mutation in an RGE context. nih.gov | nih.gov |

| X-ray Crystallography | Provides high-resolution 3D structure in the solid state. nih.gov | Determining the structure of α-helical peptides stabilized by stapling. nih.govmdpi.com | nih.govnih.govmdpi.com |

Computational Studies on this compound Conformation and Flexibility

Inter-Residue Interactions within this compound and Extended Sequences

The specific amino acid side chains of arginine and glutamic acid, along with the unique properties of the central glycine, dictate the intramolecular forces that stabilize the peptide's conformation.

A dominant interaction within the this compound sequence is the potential formation of a salt bridge between the positively charged guanidinium (B1211019) group of the arginine side chain and the negatively charged carboxylate group of the glutamic acid side chain. This electrostatic interaction can act as a "lock," significantly constraining the peptide's conformation.

A detailed NMR study of a protected tetrapeptide, Boc-Arg-Ala-Gly-Glu-NHEt, provided strong evidence for such an interaction. acs.org The study showed that the protons of the arginine guanidinium group were hydrogen-bonded to the ionized carboxylate group of the glutamyl residue. acs.org This salt bridge was found to lock the peptide into a β-turn conformation. acs.org The importance of this electrostatic interaction is further highlighted by studies on collagen-mimetic peptides, where the melting temperature of a peptide containing a Gly-Ser mutation in an RGE context decreased significantly at acidic pH, confirming that the electrostatic interactions contribute to the helix's stability. nih.gov The interaction between arginine and glutamic acid is a recurring motif in protein structures, often playing a critical role in stabilizing loops and turns. uah.esmdpi.com

Glycine is unique among the standard amino acids as its side chain is a single hydrogen atom. ui.ac.id This lack of a bulky side chain imparts a high degree of conformational flexibility to the peptide backbone at the glycine position. ui.ac.idnih.gov This flexibility is crucial for the formation of tight turns and specific secondary structures that would be sterically hindered by other amino acids. nih.gov

In the context of the this compound sequence, the torsional freedom around the glycine residue allows the arginine and glutamic acid side chains to orient themselves properly to form the stabilizing salt bridge required for a β-turn. acs.org The structural importance of glycine at this position is underscored by mutation studies. For example, in human fibrinogen Rouen, a mutation of Gly to Val in a sequence containing both glutamic acid and arginine leads to a bleeding disorder, which has been attributed to the disruption of the peptide's structure. nih.gov The substitution of glycine can severely restrict the conformational space available to the peptide, interfering with its ability to adopt its functional shape.

Investigation of Arginine-Glutamic Acid Side Chain Interactions

Influence of Sequence Context on this compound Structural Properties

The conformation of the this compound motif is not solely determined by its constituent amino acids but is also heavily influenced by the surrounding sequence. When embedded within a larger peptide or protein, the flanking residues can impose additional constraints or introduce new interactions that modulate the structure and stability of the RGE sequence.

For example, studies on peptides from bone sialoprotein suggest that the N-terminal flanking region can help stabilize an RGD-integrin receptor complex, and computer modeling indicates that the primary structure of these peptides favors a β-turn conformation for the RGE tripeptide. nih.gov Similarly, research on collagen-mimetic peptides has shown that the RGE motif provides a flexible sequence environment whose stability is greatly enhanced by electrostatic interactions. nih.gov The destabilizing effect of a mutation within this motif was found to be less severe than in a more rigid sequence context, suggesting the RGE environment can better accommodate structural changes. nih.gov The peptide GRGESP, a derivative of RGDSP, is often used in cell adhesion studies as a negative control, highlighting that the substitution of aspartic acid (D) for glutamic acid (E) within a specific sequence context alters its recognition properties, which are fundamentally linked to its structure. bu.edu

Biological Roles of Arg Gly Glu in Extracellular Matrix Interactions

Arg-Gly-Glu as a Control Motif in Integrin-Mediated Processes

The primary utility of the RGE sequence in research is to serve as an inactive control peptide to demonstrate the specificity of cell interactions with the RGD motif.

Comparative Analysis with Arg-Gly-Asp (RGD) Sequences in Cell Adhesion

The Arg-Gly-Asp (RGD) sequence is a fundamental cell attachment site found in numerous extracellular matrix (ECM) proteins. Integrins, a family of cell surface receptors, recognize this motif to mediate cell adhesion, a process vital for cell migration, growth, and differentiation. In stark contrast, the this compound (RGE) sequence, where the aspartic acid (Asp) is substituted with glutamic acid (Glu), is widely established as a negative control in cell adhesion assays.

This substitution of a single amino acid is critical. The side chain of glutamic acid has one additional methylene (B1212753) group compared to aspartic acid, making it longer. This seemingly minor structural alteration is sufficient to significantly reduce or completely abrogate binding to RGD-dependent integrins. For example, studies on cardiac myocytes cultured on silicone surfaces showed that increasing the concentration of RGD peptides significantly increased cell attachment. However, when cells were plated on surfaces coated with the RGE peptide, cellular attachment was very low, similar to that on untreated silicone. This demonstrates that the cell adhesion observed with RGD is a specific biological interaction, not a generic effect of a peptide-coated surface. Similarly, in studies involving thrombospondin, synthetic peptides containing RGD markedly inhibited cell attachment, while the control peptide containing RGE had no such effect.

Effects on Integrin-Ligand Binding Specificity and Affinity

The difference in cell adhesion between RGD and RGE is a direct consequence of their differing effects on integrin-ligand binding. The RGD motif is recognized by nearly half of the known integrins, including αvβ3, α5β1, and αIIbβ3. The binding interaction involves the carboxylate group of the aspartic acid residue fitting into a metal ion-dependent adhesion site (MIDAS) on the integrin's β subunit, while the arginine's guanidinium (B1211019) group interacts with a pocket on the α subunit.

The substitution to glutamic acid in the RGE sequence disrupts this precise fit. The longer side chain of glutamate (B1630785) alters the stereochemical presentation of the carboxyl group, preventing effective binding to the MIDAS. Consequently, RGE peptides exhibit dramatically lower binding affinity for integrins compared to their RGD counterparts. This low affinity makes RGE an ideal control for demonstrating the specificity of RGD-integrin interactions. For instance, studies on vitronectin, an ECM protein containing an RGD sequence, showed that mutating this sequence to RGE resulted in a complete loss of cell adhesion activity across multiple integrin receptors (αvβ3, αvβ5, and αIIbβ3). This confirms that the RGD sequence is essential for vitronectin's interaction with these receptors and that the RGE sequence cannot functionally substitute for it.

| Peptide Sequence | Primary Function in Research | Effect on Cell Adhesion | Integrin Binding Affinity | Reference |

|---|---|---|---|---|

| Arg-Gly-Asp (RGD) | Active cell adhesion motif | Promotes cell attachment and spreading | High | |

| This compound (RGE) | Inactive/Negative control | Minimal to no cell attachment | Very Low / Negligible |

Identification and Functional Implications of this compound within Native Extracellular Matrix Proteins

While primarily known as an artificial control, the RGE sequence, or its components, does appear within native ECM proteins, where its context dictates its function.

Occurrence and Significance of this compound in Collagen-Derived Peptides (e.g., GFOGER motif)

Collagen, the most abundant protein in the ECM, interacts with integrins primarily through specific motifs that are distinct from the RGD sequence. One of the most significant collagen recognition motifs is the Gly-Phe-Hyp-Gly-Glu-Arg (GFOGER) sequence, found in type I collagen. This sequence is a high-affinity binding site for several collagen-binding integrins, such as α2β1.

Notably, the GFOGER motif contains the components of the RGE sequence, but in a different order and structural context (Glu-Arg). Within the triple-helical structure of collagen, the glutamic acid residue of the GFOGER motif plays a critical role, directly coordinating with the MIDAS of the integrin α2 subunit, a function analogous to the aspartic acid in

Cellular Responses and Interactions Mediated by Arg Gly Glu

Impact on Specific Cellular Processes

The influence of Arg-Gly-Glu extends to various specialized cellular functions, where it has been investigated for its effects on neuronal development, vascular cell behavior, and adhesion in specific cell models.

Effects on Neurite Outgrowth in Neural Cell Models

The role of specific peptide sequences in guiding neural development is an area of intense research. While the RGD motif is known to promote neurite outgrowth through interactions with integrins like αvβ3, the substitution with glutamic acid alters this function. nih.gov In studies of the neural cell adhesion molecule L1, which contains an RGD sequence in its sixth immunoglobulin-like domain (Ig6), the neuritogenic activity was abolished when the RGD site was mutated. nih.gov

However, other research points to a potential role for RGE-containing peptides in modulating neuronal processes through different mechanisms. Cyclic peptides containing the this compound sequence have been found to modulate Trk receptor-mediated activity. google.com Trk receptors are crucial for neuronal growth, survival, and differentiation, suggesting a pathway independent of classic RGD-integrin binding. Furthermore, a hexapeptide, Thr-Gly-Glu-Asn-His-Arg, has demonstrated neuroprotective effects on rat hippocampus neurons in models of Alzheimer's disease, indicating that the presence of a Glu residue within a peptide sequence can be part of a biologically active molecule with therapeutic potential. nih.gov Studies on cockscomb hydrolysate also identified various amino acids, including glutamic acid and arginine, as having neurite outgrowth-promoting activity, suggesting complex synergistic effects. mdpi.com

Research into Vascular Smooth Muscle Cell Proliferation and Apoptosis influenced by Synthetic Peptides containing this compound

Apoptosis and proliferation of vascular smooth muscle cells (VSMCs) are critical processes in the development of atherosclerosis and in arterial remodeling following injury. nih.gov Research has shown that high glucose levels can promote the proliferation and inhibit the apoptosis of VSMCs, contributing to diabetic vasculopathy. researchgate.net

A synthetic peptide, Ala-Arg-Glu-Gly-Glu-Met (AREGEM), has been shown to counteract these effects. nih.gov In studies using VSMCs cultured in high-glucose conditions, AREGEM significantly reduced cell proliferation. researchgate.netnih.gov Furthermore, it attenuated the anti-apoptotic effect of high glucose, thereby promoting programmed cell death. researchgate.netnih.gov The mechanism appears to involve the reduction of intracellular reactive oxygen species (ROS) and the modulation of apoptosis-related proteins, such as caspase-3 and the Bcl-2/Bax ratio. researchgate.netnih.gov These findings suggest that synthetic peptides incorporating the this compound sequence may have therapeutic potential in addressing complications related to diabetes.

| Cellular Process | Effect of High Glucose | Effect of AREGEM Peptide | Associated Molecular Changes with AREGEM |

|---|---|---|---|

| Proliferation | Increased | Significantly Attenuated researchgate.netnih.gov | N/A |

| Apoptosis | Inhibited | Inhibition Attenuated (Apoptosis Promoted) researchgate.netnih.gov | Increased Caspase-3 activity; Decreased Bcl-2/Bax ratio nih.gov |

| Intracellular ROS | Increased | Reduced researchgate.netnih.gov | N/A |

Studies on Cell Adhesion in Astroglioma and Capsaspora owczarzaki Cells

The peptide this compound-Ser (RGES) has been specifically utilized as a tool to probe cell adhesion mechanisms in distinct cell types, such as astroglioma cells and the unicellular organism Capsaspora owczarzaki, which is a close relative of animals.

In studies on astroglioma cells, RGES acetate (B1210297) salt has been employed as an integrin-blocking peptide to investigate its effects on ciliary neurotrophic factor (CNTF) regulation. scientificlabs.comsigmaaldrich.com Its use as a control helps to confirm that any observed effects are specific to peptides that actively bind integrins.

In the context of evolutionary biology, Capsaspora owczarzaki is studied to understand the origins of multicellularity. Research on this organism has used RGES as an integrin inhibitor peptide to study the mechanics of its cell adhesion. sigmaaldrich.comcenmed.comkrackeler.com The finding that RGES does not block adhesion in the same way as RGD peptides helps to characterize the specific molecular requirements of the adhesion receptors involved, providing insight into the evolution of integrin-mediated processes.

Differential Cellular Activities of this compound and its Stereoisomers

The profound difference in biological activity between RGD and RGE peptides stems from structural distinctions at the molecular level. The substitution of aspartic acid with glutamic acid, while chemically conservative, results in a different three-dimensional conformation of the peptide.

Two-dimensional NMR studies have revealed that a biologically active peptide containing the RGD sequence assumes a type II beta-turn structure in solution. nih.gov In stark contrast, a corresponding peptide where Asp is replaced by Glu (Tyr-Gly-Arg-Gly-Glu-Ser-Pro) adopts a type I or III beta-turn. nih.gov This difference in secondary structure is believed to be the reason why the RGE peptide does not effectively bind to integrin receptors, thus abolishing its biological activity in cell attachment assays. nih.gov

This differential activity is consistently observed across various biological systems. For example, RGD peptides can induce the relaxation of pulmonary arteries, an effect that is significantly diminished when the control RGE peptide is used. nih.gov This specificity demonstrates that the cellular machinery, in this case on vascular tissue, is finely tuned to recognize the precise conformation presented by the RGD motif. The use of RGE as a negative control is therefore a standard and essential practice in the field to validate that the observed cellular responses are a direct result of specific RGD-integrin binding. nih.govresearchgate.netaai.orgnih.gov

| Property | Arg-Gly-Asp (RGD) Containing Peptides | This compound (RGE) Containing Peptides |

|---|---|---|

| Biological Activity | Active; Promotes/Inhibits cell adhesion via integrin binding wikipedia.org | Inactive; Used as a negative control nih.govresearchgate.netnih.gov |

| Secondary Structure | Type II beta-turn nih.gov | Type I or III beta-turn nih.gov |

| Effect on Cell Migration (Newt Epidermal Cells) | Inhibitory nih.gov | No effect nih.gov |

| Effect on Pulmonary Artery Relaxation | Induces relaxation nih.gov | Strongly reduced effect nih.gov |

Synthesis and Chemical Modification Strategies for Arg Gly Glu Peptides

Methodologies for Solid-Phase Peptide Synthesis of Arg-Gly-Glu

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for the routine synthesis of peptides like this compound. This technique involves assembling the peptide chain sequentially while one end is attached to an insoluble polymer support, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each step. lsu.edu The most prevalent strategy for synthesizing this compound is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. nih.gov

The synthesis begins with a solid support, such as a 2-Chlorotrityl or Rink Amide resin, to which the C-terminal amino acid, glutamic acid (Glu), is first attached. uniupo.itgoogle.com The side chains of the amino acids must be protected to prevent unwanted reactions during synthesis. For the this compound sequence, a typical protection scheme involves using acid-labile groups that can be removed simultaneously with cleavage from the resin at the end of the synthesis. csic.es

Key steps in the Fmoc/tBu SPPS of this compound include:

Resin Loading: The C-terminal Fmoc-Glu(OtBu)-OH is anchored to the resin.

Deprotection: The N-terminal Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to expose a free amine for the next coupling step. google.com

Coupling: The next amino acid, Fmoc-Gly-OH, is activated using a coupling reagent and added to the resin to form the peptide bond. This cycle is repeated with Fmoc-Arg(Pbf)-OH.

Cleavage and Deprotection: Once the full peptide sequence is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) to prevent side reactions. lsu.educsic.es

Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or aminium/uronium salts such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often used with an additive like N-hydroxybenzotriazole (HOBt) or Oxyma to improve efficiency and reduce racemization. nih.govgoogle.com The progress of each coupling reaction can be monitored to ensure completion.

Table 1: Common Protecting Groups in Fmoc/tBu SPPS of this compound

| Amino Acid | Side-Chain Protecting Group | Cleavage Condition |

|---|---|---|

| Arginine (Arg) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Strong acid (e.g., >90% TFA) nih.gov |

| Glutamic Acid (Glu) | OtBu (tert-butyl ester) | Strong acid (e.g., >90% TFA) csic.es |

| Glycine (B1666218) (Gly) | None (no side chain) | N/A |

Enzymatic Synthesis and Biocatalysis Approaches for this compound Sequences

Enzymatic peptide synthesis offers an alternative to chemical methods, often providing high specificity and avoiding the need for extensive side-chain protection under milder, environmentally friendly conditions. dcu.ie Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific, non-aqueous conditions or with modified substrates. nih.gov

For the synthesis of sequences containing this compound, enzymes like subtilisin and papain have been utilized. nih.gov Subtilisin, a serine endoprotease, has been used to catalyze fragment condensation and the synthesis of dipeptides like Bz-Arg-Gly-NH2 with high yields in water/organic co-solvent systems. nih.gov Papain is another robust enzyme that is stable over a wide pH range and can be used for peptide synthesis. nih.gov

A key challenge in enzymatic synthesis is controlling the reaction equilibrium to favor synthesis over hydrolysis. This is often achieved by:

Using organic co-solvents to reduce water activity.

Employing esterified or amidated C-terminal substrates to lower the energy barrier for peptide bond formation. For example, a tetrapeptide was synthesized using lipase (B570770) to link a benzoyl-Arg ethyl ester (acyl donor) to the tripeptide Gly-Asp-Ser-NH2 (nucleophile). nih.gov

Product precipitation to drive the reaction forward.

More advanced biocatalytic methods involve specialized ligases. For instance, the enzyme DltA has been shown to synthesize various oligopeptides, including a hexapeptide (d-Ala-l-Cys-Gly-Gly-l-Arg-l-Glu), demonstrating its capability to form peptide bonds involving Arg and Glu residues. nih.gov This reaction proceeds through an enzymatic step followed by a chemical reaction to yield the final peptide product. nih.gov

Table 2: Enzymes Used in Peptide Synthesis Relevant to this compound Sequences

| Enzyme | Type | Typical Reaction | Reference |

|---|---|---|---|

| Subtilisin | Serine Protease | Catalyzes fragment condensation in neat organic solvents. nih.gov | nih.gov |

| Papain | Cysteine Protease | Stable under a wide range of pH and temperature conditions. nih.gov | nih.gov |

| Lipase | Hydrolase | Can catalyze peptide bond formation between an acyl donor and a nucleophile in aqueous-organic systems. nih.gov | nih.gov |

| DltA | Ligase | Synthesizes oligopeptides containing Arg and Glu residues. nih.gov | nih.gov |

Design and Synthesis of this compound-Containing Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, or increased receptor affinity. researchgate.net

Cyclization is a powerful strategy to create more stable and potent peptide analogs. nih.gov Constraining the peptide backbone into a cyclic structure reduces its conformational flexibility, which can pre-organize the pharmacophore for optimal receptor binding and increase resistance to proteases. nih.gov A cyclic analog of Lys-Asp-Gly-Arg-Glu has been reported to have a four-fold increase in binding affinity compared to its linear counterpart. nih.gov

Several methods exist for peptide cyclization:

On-Resin Cyclization: The peptide is cyclized while still attached to the solid support, often by forming an amide bond between the N- and C-termini. sci-hub.se

Solution-Phase Cyclization: The linear, protected peptide is first cleaved from the resin and then cyclized in a dilute solution to minimize intermolecular oligomerization. uniupo.itsci-hub.se

Native Chemical Ligation (NCL): This method involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine, forming a native peptide bond at the ligation site. sci-hub.sethieme-connect.de This technique is highly efficient and minimizes side reactions. thieme-connect.de

Click Chemistry: The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne can be used to form a stable triazole linkage within the peptide backbone, as demonstrated in the synthesis of cyclic RGD analogs. nih.gov

The design of cyclic peptides often includes incorporating D-amino acids or β-turn-inducing elements like D-proline to promote specific backbone conformations and further enhance metabolic stability. uniupo.it

Incorporating non-canonical amino acids (ncAAs) is another key strategy for developing peptidomimetics. nih.gov These amino acids, which are not one of the 20 proteinogenic amino acids, can introduce novel chemical functionalities, alter peptide conformation, and increase proteolytic stability. nih.gov

Methods for incorporating ncAAs include:

Chemical Synthesis: The desired ncAA is synthesized as a building block (e.g., an Fmoc-protected derivative) and incorporated into the peptide sequence using standard SPPS. nih.gov This is the most direct and versatile method. An example includes replacing Phe and Tyr with their D-isomers (DPhe, DTyr) in a sequence containing Cys-Gly-Glu-Arg-Gly, which resulted in a more pronounced biological effect. researchgate.net

In Vivo Incorporation: This involves reprogramming the cellular protein synthesis machinery. One approach uses auxotrophic host organisms that require a specific amino acid for growth; by depleting the natural amino acid and providing an ncAA analog, the analog can be incorporated throughout the proteome. acs.org Another, more specific method uses engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pairs to incorporate an ncAA in response to a reassigned codon (e.g., a stop codon). frontiersin.orgmdpi.com

The introduction of ncAAs can significantly enhance peptide properties. For example, replacing a standard amino acid with a D-amino acid can protect the adjacent peptide bond from cleavage by proteases. researchgate.net Bulky or conformationally restricted ncAAs, such as α,α-dialkyl glycines, can be used to induce specific secondary structures like helices or turns. nih.gov

Table 3: Examples of Non-Canonical Modifications in Peptidomimetics

| Modification Type | Example Amino Acid | Rationale for Incorporation | Reference |

|---|---|---|---|

| Stereochemical Inversion | D-Phenylalanine (DPhe) | Increase metabolic resistance, promote specific turns. researchgate.net | researchgate.net |

| Backbone Modification | N-methyl-amino acids | Increase proteolytic stability, improve membrane permeability. nih.gov | nih.gov |

| Conformationally Restricted | α-aminoisobutyric acid (Aib) | Induce helical or turn conformations, increase stability. nih.gov | nih.gov |

| Cyclized Side Chains | 1-aminocyclohexane-1-carboxylic acid (Ac6c) | Constrain peptide backbone, enhance activity. nih.gov | nih.gov |

Proteolytic Susceptibility and Stability of Arg Gly Glu Containing Peptides

Identification of Proteolytic Cleavage Sites Involving Arg-Gly-Glu Sequences

The this compound sequence contains cleavage sites for several common proteases. The presence of an Arginine (Arg) residue, a positively charged amino acid, makes peptides containing this sequence a potential substrate for trypsin-like serine proteases, which preferentially cleave C-terminal to basic amino acid residues like arginine and lysine (B10760008). wikipedia.org The Glutamic acid (Glu) residue, being acidic, is a target for other specific enzymes.

A key factor in proteolytic susceptibility is the accessibility of the peptide bond to the enzyme's active site. In some proteins, the this compound sequence may be part of a flexible loop, making it more vulnerable to cleavage. For instance, in human α-defensin 5 (HD5), a salt bridge between a conserved Arginine and Glutamic acid pair is crucial for stabilizing a protruding loop and protecting it from trypsin degradation. nih.gov Disruption of this salt bridge renders the peptide highly susceptible to cleavage, with initial hydrolysis occurring at the peptide bond within the loop. nih.gov

While direct cleavage within the this compound sequence can occur, cleavage often happens at the peptide bonds flanking the arginine and glutamic acid residues. For example, Factor Xa, a serine endopeptidase, recognizes the sequence Ile-(Glu or Asp)-Gly-Arg-X and cleaves after the Arginine residue. sigmaaldrich.comneb.comneb.com Therefore, a peptide containing a sequence like Ile-Glu-Gly-Arg-Gly-Glu could be cleaved after the Arg residue.

| Enzyme Family | General Recognition Site | Potential Cleavage in this compound Context |

| Trypsin-like Serine Proteases | Cleave C-terminal to basic residues (Arg, Lys) wikipedia.org | Arg↓Gly-Glu |

| Factor Xa | Ile-(Glu/Asp)-Gly-Arg↓X sigmaaldrich.comneb.com | ...Ile-Glu-Gly-Arg↓Gly-Glu... |

| Endoproteinase Glu-C | Cleaves C-terminal to Glu (and sometimes Asp) sigmaaldrich.comneb.com | This compound↓X |

| Protease VII | Specifically recognizes and cleaves between consecutive basic residues (e.g., Arg-Arg, Lys-Lys, Arg-Lys) asm.org | Not directly on this compound, but on adjacent sequences. |

Differential Reactivity with Specific Proteolytic Enzymes (e.g., Endoproteinase Arg-C, Glu-C)

The this compound sequence presents distinct recognition sites for specific endoproteinases, such as Arg-C and Glu-C, which are valuable tools in protein sequencing and analysis. researchgate.net Their predictable cleavage patterns allow for controlled fragmentation of peptides.

Endoproteinase Glu-C (Glu-C) : Endoproteinase Glu-C, a serine protease from Staphylococcus aureus V8, specifically cleaves peptide bonds at the C-terminus of glutamic acid residues. neb.comneb.compromega.com It can also cleave after aspartic acid, but at a much slower rate. sigmaaldrich.comneb.com Therefore, in a larger peptide containing the this compound motif, Glu-C would cleave the bond following the glutamic acid residue (this compound↓X).

A notable characteristic of Glu-C is that its specificity is highly dependent on the buffer conditions. promega.comrug.nl

In ammonium (B1175870) bicarbonate or ammonium acetate (B1210297) buffers (pH 4.0 and 7.8), cleavage is highly specific for glutamic acid residues. sigmaaldrich.compromega.com

In phosphate (B84403) buffers (pH 7.8), the enzyme will cleave at both glutamic and aspartic acid residues. promega.comrug.nl

This differential reactivity allows for controlled and specific fragmentation of peptides containing the this compound sequence for analytical purposes. promega.com

| Enzyme | Source | Optimal pH | Recognition Site | Cleavage Site in this compound Sequence | Notes |

| Endoproteinase Arg-C | Mouse submaxillary gland; Clostridium histolyticum sigmaaldrich.compromega.com | 8.0–8.5 peakproteins.com | Arg↓X peakproteins.com | Arg↓Gly-Glu | Activity requires reducing agents like DTT. promega.com May lose specificity during long incubations. sigmaaldrich.com |

| Endoproteinase Glu-C | Staphylococcus aureus V8 promega.com | 7.8 (or 4.0) sigmaaldrich.com | Glu↓X | This compound↓X | Specificity is buffer-dependent; cleaves only at Glu in bicarbonate/acetate buffers, but at Glu and Asp in phosphate buffer. promega.comrug.nl |

Factors Influencing the Stability and Degradation of this compound in Biological Environments

The stability of peptides containing the this compound motif is not absolute and is influenced by a combination of intrinsic and extrinsic factors. These factors dictate the peptide's half-life and bioavailability in a biological system.

Primary Sequence and Conformation : The amino acid sequence itself is a primary determinant of stability. Linear peptides are often highly flexible and susceptible to enzymatic degradation. mdpi.com For example, a linear tetrapeptide, Ac-RGDS-NH2, was found to be unstable in plasma with a half-life of 90 minutes. nih.gov Structural modifications that reduce this flexibility, such as cyclization, can dramatically enhance stability by shielding cleavage sites. mdpi.comnih.gov Cyclic peptides often have improved stability against proteolytic degradation. mdpi.combeilstein-journals.org

Plasma and Serum Stability : Biological fluids like plasma contain a host of peptidases that can rapidly degrade foreign or unprotected peptides. nih.gov However, some peptides exhibit high stability. For instance, certain radiolabeled RGD (Arg-Gly-Asp) peptides showed excellent stability (98-99%) in human plasma over 120 minutes. nih.gov This suggests that the surrounding sequence and modifications play a significant role.

pH : The pH of the environment can affect both the peptide's conformation and the activity of proteolytic enzymes. researchgate.netnih.gov For example, the proteolytic activity of enzymes in cellular compartments can be vastly different at an acidic pH (e.g., 5.5 inside a vesicle) compared to a neutral pH (e.g., 7.2 extracellularly), leading to different cleavage patterns. nih.gov Furthermore, chemical degradation pathways like deamidation of asparagine and glutamine residues are pH-dependent. royalsocietypublishing.orgnih.gov

Chemical Modifications : Various chemical modifications can be employed to increase peptide stability. These include:

Cyclization : As mentioned, creating a cyclic peptide from a linear one can drastically increase resistance to proteases. nih.govresearchgate.net

N- and C-terminal capping : Modifying the termini, for example by acetylation (Ac-) at the N-terminus or amidation (-NH2) at the C-terminus, can block the action of exopeptidases. nih.gov

Use of non-natural amino acids : Incorporating D-amino acids or other non-standard amino acid mimics can prevent recognition by stereospecific proteases. researchgate.net

Glycoalkylation : Modifying amino acid side chains, such as the lysine residue in the KPV tripeptide, has been shown to confer stability against proteolytic enzymes. plos.orgnih.gov

| Factor | Influence on Stability of this compound Peptides |

| Peptide Structure | Linear peptides are generally more susceptible to degradation than structurally constrained cyclic peptides. mdpi.comnih.gov |

| Biological Milieu | Enzymes present in plasma and other biological fluids can rapidly degrade unprotected peptides. nih.gov |

| pH | Affects both the conformation of the peptide and the activity/specificity of proteolytic enzymes. nih.gov |

| Chemical Degradation | Processes like deamidation and oxidation can alter the peptide's structure and function and are influenced by factors like pH and temperature. researchgate.netroyalsocietypublishing.org |

| Protective Modifications | N-terminal acetylation, C-terminal amidation, cyclization, and incorporation of non-natural amino acids can significantly enhance resistance to enzymatic cleavage. nih.govresearchgate.netplos.org |

Computational Approaches in Arg Gly Glu Research

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to model the physical movements of atoms and molecules over time. d-nb.info By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of a peptide's conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor. d-nb.inforesearchgate.net

In the study of peptides like Arg-Gly-Glu, MD simulations are employed to explore the vast number of possible three-dimensional structures (conformations) the peptide can adopt in solution. mdpi.com This is critical because a peptide's biological function is often dictated by a specific conformation. For instance, studies on peptides containing Arg and Glu residues have used MD simulations to identify preferences for certain secondary structures, such as helical or folded conformations. researchgate.netnih.gov The simulations can reveal the intrinsic flexibility of the peptide backbone and the dynamic movement of the amino acid side chains. nih.gov

Key analytical metrics derived from MD simulations include:

Root-Mean-Square Deviation (RMSD): To assess the stability of the peptide's structure over the simulation time. A stable RMSD often indicates that the peptide has reached an equilibrium state. researchgate.net

Root-Mean-Square Fluctuation (RMSF): To identify which parts of the peptide are more flexible or more rigid. researchgate.net

Radius of Gyration (Rg): To measure the compactness of the peptide's conformation. mdpi.comresearchgate.net

Hydrogen Bond Analysis: To understand the intramolecular and intermolecular hydrogen bonds that stabilize the peptide's structure and its complexes with other molecules. researchgate.net

For example, MD simulations performed on the related tripeptide Glu-Glu-Arg (EER) were used to confirm the stability of its complex with target proteins by analyzing RMSD, RMSF, and Rg values over a 100-nanosecond timescale. researchgate.net Furthermore, simulations can elucidate the role of the solvent, showing how water molecules interact with the charged residues of the peptide, such as the guanidinium (B1211019) group of Arginine and the carboxyl group of Glutamic acid, which can significantly influence its conformational preferences. researchgate.netnih.gov

| Parameter | Description | Typical Application in this compound Research |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated peptide and a reference structure. | To evaluate the structural stability of the peptide or its complex with a receptor over time. researchgate.net |

| Root-Mean-Square Fluctuation (RMSF) | Indicates the fluctuation of each individual amino acid residue around its average position. | To identify flexible regions (e.g., Gly) versus more constrained residues (e.g., Arg, Glu) within the tripeptide. researchgate.net |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the peptide. | To determine if the peptide adopts an extended or a folded conformation in solution or upon binding. researchgate.net |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the peptide that is accessible to the solvent. | To understand how the exposure of hydrophobic and hydrophilic residues changes with conformational shifts. |

Binding Energy Calculations for Peptide-Receptor Interactions

A central goal in peptide research is to quantify the strength of the interaction between a peptide and its biological target, typically a receptor protein. Computational methods provide powerful tools for estimating the binding free energy, which is a measure of binding affinity. Accurate binding energy calculations can help explain why a peptide binds to a specific receptor and can guide the design of derivatives with improved affinity.

Several computational methods are used to calculate binding energies, with the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods being among the most common. researchgate.netresearchgate.net These approaches calculate the free energy of binding by combining the molecular mechanics energies of the molecules with solvation free energies.

The binding free energy (ΔG_bind) is typically calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

Where:

G_complex is the free energy of the peptide-receptor complex.

G_receptor is the free energy of the receptor alone.

G_ligand is the free energy of the peptide (ligand) alone.

This calculation is often performed on snapshots taken from MD simulations, allowing for an average binding energy that accounts for the dynamic nature of the molecules. Research on the related tripeptide Glu-Glu-Arg has utilized MM/PBSA and MM/GBSA methods to calculate its binding free energy to targets like the AP-1 transcription factor, revealing a strong binding affinity. researchgate.netresearchgate.net These calculations can also decompose the total binding energy into contributions from individual residues, highlighting which amino acids in the peptide (e.g., the charged Arg and Glu) and the receptor are most critical for the interaction. frontiersin.org For instance, the electrostatic interactions between the positively charged Arginine and a negatively charged pocket on a receptor, and the negatively charged Glutamic acid with a positive patch, are often significant contributors to the binding energy. rsc.org

| Target Protein | Computational Method | Calculated Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| AP-1 (c-Jun:c-Fos:DNA) | Molecular Docking | -9.1 | Ser-154 (c-Fos), Arg-279 (c-Jun) researchgate.net |

| SARS-CoV-2 Main Protease (6M03) | MM/PBSA | -20.18 ± 3.44 | Not specified researchgate.net |

| EGFR Tyrosine Kinase (4HJO) | MM/PBSA | -31.11 ± 4.54 | Not specified researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. farmaciajournal.com For this compound, QSAR studies would involve designing and synthesizing a library of derivatives and then building a model that can predict their activity, such as binding affinity to a receptor. This approach is invaluable for optimizing lead compounds and designing new ones with higher potency. frontiersin.orge-century.us

The general workflow for a QSAR study is as follows:

Data Set Preparation: A series of this compound derivatives is created, for example, by substituting amino acids, modifying the backbone, or adding chemical groups to the side chains. The biological activity (e.g., IC50 value) of each derivative is measured experimentally. nih.gov

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic properties (e.g., charges on atoms). nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. e-century.usnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested, often using an external set of compounds not used in the model's creation, to ensure its reliability. nih.gov

For this compound derivatives, a QSAR model could identify which structural features are most important for activity. For example, the model might reveal that increasing the positive charge on the Arginine side chain or modifying the length of the Glutamic acid side chain enhances binding. The resulting model can then be used to predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing, thereby saving time and resources. frontiersin.org

| Descriptor Class | Example Descriptor | Potential Relevance to this compound Activity |

|---|---|---|

| Electronic | Partial charges on Arg/Glu side chains | Quantifies the strength of electrostatic interactions with a receptor. nih.gov |

| Steric/Topological | Molecular weight, Surface area | Relates the size and shape of the peptide derivative to its fit within a receptor's binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Indicates the hydrophobicity of the derivative, which can influence binding and cell permeability. farmaciajournal.com |

| Structural | Number of hydrogen bond donors/acceptors | Predicts the potential for forming stabilizing hydrogen bonds with the target receptor. nih.gov |

Applications in Protein-Peptide Interaction (PPI) Studies and Rational Design

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often linked to disease. nih.gov Short peptide sequences, such as this compound, can be designed to mimic the binding motifs of one of the protein partners, thereby acting as inhibitors or modulators of the PPI. researchgate.net Computational approaches are central to identifying these motifs and to the rational design of peptidomimetics—small molecules that mimic the structure and function of peptides but may have improved drug-like properties, such as better stability and bioavailability. researchgate.netnih.gov

Computational tools like molecular docking and MD simulations are used to study how peptides like this compound bind at protein-protein interfaces. mdpi.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a peptide when bound to a receptor to form a stable complex. mdpi.com It is often used as a first step to generate a plausible structure of the peptide-protein complex. For this compound, docking could predict how the arginine and glutamic acid side chains orient themselves to form electrostatic interactions (salt bridges) with oppositely charged residues on the target protein. rsc.org

Rational Design: Insights from MD simulations and binding energy calculations can guide the rational design of new peptides. rsc.org For example, if simulations show that a particular region of the peptide is highly flexible and contributes little to binding, it could be modified or constrained, for instance by cyclization, to create a more rigid and potent inhibitor. nih.gov Similarly, if calculations reveal a key interaction, a derivative can be designed to enhance that specific interaction. The design of cyclic RGD (Arg-Gly-Asp) peptidomimetics, which are structurally related to this compound, has been extensively guided by computational studies to improve their affinity and selectivity for integrin receptors, which are key players in cell adhesion PPIs. mdpi.comnih.gov

Through these computational strategies, the simple this compound sequence serves as a starting scaffold for developing sophisticated molecules capable of precisely targeting complex protein-protein interactions implicated in various diseases. nih.govmdpi.com

Future Directions and Emerging Research Avenues

Elucidating Novel Biological Functions and Mechanisms of Arg-Gly-Glu

While often overshadowed by RGD, the this compound sequence is beginning to be recognized for its own subtle, context-dependent biological activities. A significant body of research has established that structural mimetics of the this compound (RGE) sequence typically fail to inhibit the RGD-dependent adhesive interactions of cells, solidifying its role as a control in many experimental setups. nih.gov However, this lack of potent inhibition does not equate to a complete absence of biological function.

A pivotal study investigating human bone sialoprotein (hBSP) peptides revealed that replacing the RGD motif with RGE resulted in a peptide that retained a remarkable 70-85% of the parental peptide's cell-attachment activity. nih.gov This finding strongly suggests that in specific protein contexts, the RGE sequence is not inert but is an active participant in cell adhesion, possibly through interactions with integrins or other cell-surface receptors. nih.gov The mechanism may involve the flanking amino acid sequences or the peptide's secondary structure, which could present the RGE motif in a conformation that facilitates binding. nih.gov

Future research will likely focus on:

Integrin Specificity: Systematically screening RGE-containing peptides against a wide array of integrins to determine if it possesses selective binding affinity for specific subtypes that differ from RGD's primary targets. The related sequence Gly-Glu-Arg (GER), for instance, has been identified as a dominant binding motif for collagen-binding integrins. nih.gov

Context-Dependent Activity: Investigating how the amino acids surrounding the RGE motif in various extracellular matrix and plasma proteins influence its binding and signaling functions.

Non-Integrin Receptors: Exploring the possibility that RGE interacts with entirely different classes of cell surface receptors, mediating biological effects independent of the classical RGD-integrin axis. Research on the related tripeptide Arg-Glu-Arg (RER), found in the amyloid precursor protein, has shown it can protect against memory loss and act as a cognitive enhancer, suggesting that short peptide sequences can have potent and specific biological roles. nih.gov

| Peptide Sequence | Observed Biological Activity/Role | Key Research Finding | Source |

|---|---|---|---|

| This compound (RGE) | Cell Attachment | Retained 70-85% of RGD's cell-attachment activity in a human bone sialoprotein peptide context. | nih.gov |

| This compound-Ser (RGES) | Negative Control | Used as a control peptide to show that it does not inhibit cell attachment or inflammatory responses in the same way as RGDS. | researchgate.netnih.govmedchemexpress.comglpbio.com |

| Gly-Glu-Arg (GER) | Integrin Binding | Identified as a dominant binding motif for collagen-binding integrins in a triple-helical context. | nih.gov |

| Arg-Glu-Arg (RER) | Neuroprotection, Cognitive Enhancement | Protects against amyloid-beta-induced memory loss in chicks and acts as a cognitive enhancer. | nih.gov |

Advanced Computational Modeling for Predictive Design of this compound Based Scaffolds

The development of novel biomaterials for tissue engineering and regenerative medicine relies heavily on the design of scaffolds that can mimic the natural extracellular matrix (ECM). Advanced computational modeling offers a powerful toolset to predict and refine the properties of peptide-based scaffolds before their physical synthesis, saving time and resources. While much of this work has centered on RGD, these techniques are directly applicable to the design of RGE-based scaffolds.

Computer modeling has already provided initial insights, suggesting that the formation of a β-turn encompassing the RGE sequence in some peptides may facilitate its binding to integrins by increasing the motif's exposure. nih.gov This highlights the critical interplay between sequence and structure that modeling can elucidate.

Future directions in the computational modeling of RGE-based scaffolds include:

Molecular Dynamics (MD) Simulations: Using platforms like GROMACS to simulate the dynamic behavior of RGE-peptides in aqueous environments, predicting their conformational preferences and stability. researchgate.net This can help in designing peptides that adopt a specific, bioactive shape.

Structure-Based Drug Design: Employing docking simulations to predict how RGE-peptides interact with the binding pockets of various integrin subtypes or other target proteins. This can guide the modification of the peptide sequence to enhance binding affinity and specificity. nih.gov

Multi-scale Modeling of Scaffolds: Integrating molecular-level data into larger-scale models of poroelastic scaffolds. mdpi.com This approach can predict how the incorporation of RGE-peptides will affect the macroscopic properties of a biomaterial, such as its elasticity, permeability, and ability to support cell growth and nutrient flow. mdpi.com

Predictive Algorithms for Stability: Utilizing computational software developed to predict the stability of collagen-mimetic triple-helical peptides based on their amino acid sequence. nih.gov This would be invaluable for designing RGE-containing artificial collagens with desired thermal and mechanical properties.

| Computational Method | Potential Application for this compound | Example from Related Research | Source |

|---|---|---|---|

| Conformational Modeling | Predicting secondary structures (e.g., β-turns) in RGE peptides that enhance receptor binding. | Modeling suggested a β-turn in hBSP-derived RGE peptides facilitates integrin interaction. | nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the behavior and stability of RGE-functionalized scaffolds in a physiological environment. | MD simulations are widely used to study biomolecular structures and dynamics. | researchgate.net |

| Host-Guest Peptide Analysis | Using computational parameters to predict the stability of RGE-containing collagen-like triple helices. | Software has been developed to predict triple-helix stability based on sequence parameters. | nih.gov |

| Fluid-Structure Interaction Modeling | Designing and optimizing the macro-scale properties of RGE-based poroelastic scaffolds for tissue engineering. | Multi-scale models are used to study flow and oxygen concentration in bio-artificial pancreas scaffolds. | mdpi.com |

Development of this compound-Based Research Tools for Cellular and Molecular Probes

The development of peptide-based probes for molecular imaging and cellular investigation is a rapidly advancing field. nih.govrhhz.net To date, RGE and its derivatives, such as this compound-Ser (RGES), have been used almost exclusively as control probes to demonstrate the specificity of RGD-based tools. researchgate.netnih.govmedchemexpress.comsigmaaldrich.com When an RGD-labeled probe binds to cells and the corresponding RGE-labeled probe does not, it provides strong evidence that the binding is mediated by classical RGD-recognizing integrins.

However, the emerging bioactivity of RGE presents an opportunity to develop it into a specialized research tool in its own right. Rather than being a simple "off" switch, RGE could function as a "dimmer switch" or a probe for alternative binding sites.

Emerging research avenues in this area include:

Probing Low-Affinity States: Developing RGE-based molecular probes, conjugated to fluorescent dyes or radionuclides, to study low-affinity or transient states of RGD-binding integrins, which might be missed by high-affinity RGD probes.

Mapping Alternative Binding Sites: Using RGE probes to investigate cell adhesion mechanisms in systems where RGD is not the primary ligand. The significant cell attachment activity of RGE in certain contexts suggests it could be used to identify and characterize the receptors involved. nih.gov

Investigating Integrin Selectivity: Creating a panel of probes based on RGD, RGE, and other variants (e.g., KGE) to dissect the fine specificity of integrin-ligand interactions. molbiolcell.org Comparing the binding patterns of these probes could reveal subtle differences in receptor conformation and function between different cell types or disease states.

Functional Probes for Specific Biological Processes: Inspired by the discovery of neuroprotective functions in the related RER peptide, researchers could investigate whether RGE-based probes can be used to trace or modulate specific cellular pathways beyond simple cell adhesion. nih.gov

The transition of this compound from a passive control to an active research subject marks an exciting shift. By elucidating its novel functions, harnessing computational design, and developing it into specialized research tools, scientists can unlock new layers of understanding in cell-matrix interactions and potentially uncover new therapeutic and diagnostic strategies.

Q & A

Q. Best Practices

- Maintain detailed lab notebooks with raw data, reagent sources (e.g., peptide synthesis methods), and instrument calibration records .

- Share datasets via repositories like Zenodo or Figshare, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles.

- Use version control software (e.g., Git) for computational analyses and pre-register experimental designs to mitigate bias .

What strategies are effective for literature reviews on RGD’s role in extracellular matrix (ECM) biology?

Q. Methodological Guidance

- Database Searches : Use PubMed with MeSH terms:

("Arg-Gly-Asp"[Mesh] OR "RGD peptide"[Title/Abstract]) AND ("integrins"[Mesh] OR "cell adhesion"[Mesh]). - Advanced Google Scholar : Apply filters like

site:.edufor academic sources or useintitle:"RGD" AND "integrin signaling"for precision . - Citation Tracking : Tools like Connected Papers or Web of Science identify seminal studies and recent reviews .

How to design a controlled study comparing synthetic RGD peptides with natural ECM proteins?

Q. Experimental Design

- Control Groups : Include native proteins (e.g., fibronectin) and scrambled RGD sequences.

- Assays : Quantify cell adhesion using impedance-based systems (e.g., xCELLigence) and validate via immunofluorescence for focal adhesion kinase (FAK) activation .

- Statistical Power : Use G*Power software to calculate sample size, ensuring ≥80% power to detect significant differences .

What computational tools are recommended for predicting RGD-integrin binding affinities?

Q. Advanced Methodology

- Docking Software : AutoDock Vina or HADDOCK for predicting binding modes.

- Machine Learning : Train models on existing binding data (e.g., PDB structures) to predict novel RGD analogs. Validate predictions with SPR or isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。